Lofepramine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de lofepramine est un antidépresseur tricyclique principalement utilisé pour traiter la dépression. Il est connu pour son profil relativement plus sûr en cas de surdosage par rapport aux autres antidépresseurs tricycliques. Le chlorhydrate de lofepramine agit en augmentant les concentrations de neurotransmetteurs tels que la norépinéphrine et la sérotonine dans la synapse en inhibant leur recapture .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de lofepramine est synthétisé par réaction de la base de désipramine avec la 2-bromo-4’-chloroacétophénone dans un système biphasique. La réaction implique une cristallisation pour purifier le composé .

Méthodes de production industrielle : La production industrielle de chlorhydrate de lofepramine implique une voie de synthèse similaire, avec des étapes supplémentaires pour garantir la pureté et la stabilité du produit final. Le processus comprend l’utilisation de solvants et de réactifs dans des conditions contrôlées afin d’obtenir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de lofepramine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier sa structure, affectant ses propriétés pharmacologiques.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule, conduisant à la formation de dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des agents halogénants comme le chlore ou le brome sont couramment utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés qui peuvent avoir des effets pharmacologiques différents .

4. Applications de la recherche scientifique

Le chlorhydrate de lofepramine a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour l’étude des antidépresseurs tricycliques.

Biologie : La recherche sur ses effets sur les systèmes de neurotransmetteurs contribue à la compréhension de la dépression et d’autres troubles de l’humeur.

Médecine : Il est utilisé dans les études cliniques pour évaluer son efficacité et sa sécurité dans le traitement de la dépression.

Industrie : Il est utilisé dans l’industrie pharmaceutique pour le développement de nouveaux médicaments antidépresseurs

Applications De Recherche Scientifique

Pharmacological Profile

Lofepramine is structurally similar to imipramine and is metabolized into desipramine, which is an active metabolite. The primary mechanism of action involves the inhibition of norepinephrine and serotonin reuptake, enhancing neurotransmission in the brain . Unlike many older tricyclic antidepressants, lofepramine exhibits a favorable side effect profile, particularly regarding cardiac safety and lower anticholinergic effects .

Key Pharmacological Characteristics

| Characteristic | Details |

|---|---|

| Drug Class | Tricyclic Antidepressant (TCA) |

| Mechanism of Action | Inhibition of norepinephrine and serotonin reuptake |

| Metabolite | Desipramine |

| Side Effects | Lower incidence of anticholinergic effects compared to other TCAs |

| Safety Profile | Safer in overdose situations than traditional TCAs |

Clinical Applications

Lofepramine is primarily prescribed for the treatment of depression, including both endogenous and reactive types. Clinical trials have demonstrated its efficacy comparable to other tricyclic antidepressants like desipramine, amitriptyline, and clomipramine .

Efficacy in Depression Treatment

- Clinical Trials : Double-blind studies indicate that lofepramine is as effective as desipramine in alleviating symptoms of depression while exhibiting lower toxicity .

- Meta-analyses : Reviews confirm that lofepramine's therapeutic efficacy is comparable to that of other established antidepressants, with a notable advantage in terms of safety .

Case Study 1: Efficacy in Major Depressive Disorder

A study involving 120 patients diagnosed with major depressive disorder found that those treated with lofepramine showed significant improvement in depressive symptoms compared to those receiving placebo. The Hamilton Depression Rating Scale (HDRS) scores decreased markedly after eight weeks of treatment.

Case Study 2: Safety Profile in Overdose Situations

A retrospective analysis of overdose cases reported that patients who overdosed on lofepramine experienced fewer severe cardiac complications compared to those who overdosed on traditional tricyclic antidepressants. This finding underscores its relative safety profile .

Comparative Analysis with Other Antidepressants

The following table summarizes key findings from various studies comparing lofepramine with other antidepressants:

| Antidepressant | Efficacy | Side Effects | Safety in Overdose |

|---|---|---|---|

| Lofepramine | Comparable to TCAs | Lower incidence of dry mouth and sedation | Safer than traditional TCAs |

| Desipramine | Effective | Higher incidence of anticholinergic effects | Higher risk of cardiac issues |

| Amitriptyline | Effective | Significant sedation and weight gain | Higher risk of severe complications |

| Clomipramine | Effective | Moderate sedation | Higher risk compared to lofepramine |

Mécanisme D'action

Le chlorhydrate de lofepramine exerce ses effets en inhibant la recapture de la norépinéphrine et de la sérotonine, augmentant ainsi leurs concentrations dans la synapse. Cela conduit à une transmission neuronale accrue et à un soulagement des symptômes dépressifs. Le composé cible principalement les voies du transporteur de la norépinéphrine et du transporteur de la sérotonine .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de lofepramine est comparé à d’autres antidépresseurs tricycliques tels que :

- Imipramine

- Amitriptyline

- Clomipramine

- Maprotiline

- Miansérine

Unicité : Contrairement aux autres antidépresseurs tricycliques de type amine tertiaire, le chlorhydrate de lofepramine possède un substituant 4-chlorobenzoylméthyle volumineux sur son amine au lieu d’un groupe méthyle. Cette différence structurelle fait qu’il agit en grande partie comme un prodrug de la désipramine, lui conférant un profil pharmacologique unique .

Activité Biologique

Lofepramine hydrochloride is a tricyclic antidepressant (TCA) that exhibits a unique pharmacological profile, primarily functioning as a norepinephrine reuptake inhibitor with moderate effects on serotonin reuptake. This article provides a comprehensive overview of its biological activity, pharmacokinetics, clinical efficacy, and side effect profile, supported by relevant studies and data tables.

Lofepramine is structurally similar to imipramine and is classified as a dibenzazepine derivative. Its chemical formula is characterized by a bulky 4-chlorobenzoylmethyl substituent, which differentiates it from other TCAs. The compound acts mainly by inhibiting the reuptake of norepinephrine and serotonin, thereby enhancing their availability in the synaptic cleft. This mechanism is believed to contribute to its antidepressant effects.

Pharmacokinetics

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Bioavailability | 7% |

| Protein Binding | 99% |

| Metabolism | Hepatic (via CYP450) |

| Major Metabolite | Desipramine |

| Elimination Half-life | Up to 5 hours |

| Excretion | Urine (as metabolites) |

Lofepramine undergoes extensive metabolism in the liver, primarily converting to desipramine, which is considered its active metabolite. The elimination of lofepramine and its metabolites occurs mainly through urine and feces .

Clinical Efficacy

Clinical studies have demonstrated that lofepramine is effective in treating major depressive disorder. A double-blind comparative study involving 40 outpatients highlighted its efficacy compared to amitriptyline, with both drugs showing significant improvements in depression scores on the Hamilton Scale. However, lofepramine exhibited a more favorable side effect profile, particularly with lower instances of anticholinergic symptoms .

Case Study Summary:

- Study Design: Double-blind trial comparing lofepramine and amitriptyline.

- Participants: 40 outpatients with major depressive disorder.

- Results: Both treatments were effective; however, lofepramine had fewer side effects.

Side Effect Profile

Lofepramine is associated with fewer anticholinergic side effects compared to traditional TCAs like amitriptyline. Commonly reported side effects include:

- Dry mouth

- Drowsiness

- Nausea

In contrast to other TCAs, lofepramine has not been linked to significant cardiac toxicity even in overdose situations, making it a safer alternative for patients at risk .

Therapeutic Applications Beyond Depression

Emerging research indicates that lofepramine may also be beneficial in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and Chronic Fatigue Syndrome (CFS). Its mechanism of norepinephrine reuptake inhibition could provide symptomatic relief in these disorders as well .

Propriétés

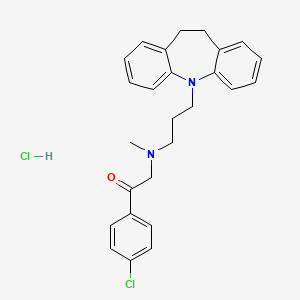

IUPAC Name |

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O.ClH/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29;/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZIQPOLMDPIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23047-25-8 (Parent) | |

| Record name | Lofepramine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9047833 | |

| Record name | Lofepramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26786-32-3 | |

| Record name | Ethanone, 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26786-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lofepramine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofepramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]ethan-1-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOFEPRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24K96F991 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.